1-[4-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one
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Overview
Description
1-[4-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one is a synthetic organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Preparation Methods
The synthesis of 1-[4-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-chloro-4-methyl-1,3-benzothiazole, which is then reacted with 4-butyrylpiperazine.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF) or chloroform, and a base, such as triethylamine or pyridine, to facilitate the nucleophilic substitution reaction.
Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-[4-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions: Typical reagents include bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3), and solvents like ethanol or acetonitrile. Reaction conditions often involve refluxing the mixture at elevated temperatures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution with amines may produce amine derivatives.
Scientific Research Applications
1-[4-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.
Biological Studies: It is used in biological studies to understand its interaction with various biological targets, such as enzymes and receptors.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules, contributing to the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[4-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes, receptors, or ion channels, modulating their activity and leading to various biological effects.
Pathways Involved: The pathways involved depend on the specific biological context. For example, in cancer research, the compound may inhibit cell proliferation by interfering with signaling pathways involved in cell growth and survival.
Comparison with Similar Compounds
1-[4-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one can be compared with other similar compounds:
Similar Compounds: Compounds such as 2-(4-Butyrylpiperazin-1-yl)-5-chloro-1,3-benzothiazole and 2-(4-Butyrylpiperazin-1-yl)-4-methyl-1,3-benzothiazole share structural similarities.
Uniqueness: The presence of both the butyrylpiperazine and the chloro-methyl substituents in this compound imparts unique chemical and biological properties, making it distinct from other benzothiazole derivatives.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-[4-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3OS/c1-3-4-14(21)19-7-9-20(10-8-19)16-18-15-11(2)12(17)5-6-13(15)22-16/h5-6H,3-4,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRLJLVAMIAMXKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=NC3=C(S2)C=CC(=C3C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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